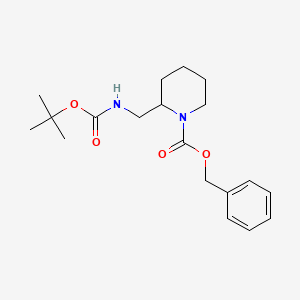

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Functional Group Analysis

The compound’s IUPAC name, benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate , reflects its three primary functional groups:

- A piperidine ring (hexagonal heterocycle with five methylene units and one amine group).

- A benzyl ester at position 1 of the piperidine ring.

- A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 2 of the piperidine ring.

The Boc group, (2-methylpropan-2-yl)oxycarbonyl, serves as a sterically hindered protecting group for the secondary amine. Its incorporation prevents unwanted nucleophilic reactions at the nitrogen during synthetic processes. The benzyl ester, a common carboxylate-protecting group, enhances solubility in nonpolar solvents while allowing selective deprotection under hydrogenolytic conditions.

Table 1: Key Functional Groups and Their Roles

| Functional Group | Position on Piperidine | Role |

|---|---|---|

| Benzyl ester | 1 | Carboxylate protection |

| Boc-protected aminomethyl | 2 | Amine protection, steric shielding |

Stereochemical Considerations in Piperidine Ring Systems

Piperidine adopts a chair conformation in its most stable state, with substituents occupying axial or equatorial positions based on steric and electronic factors. For benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate:

- The bulky Boc group at position 2 favors an equatorial orientation to minimize 1,3-diaxial interactions.

- The benzyl ester at position 1 adopts an equatorial position, reducing torsional strain with adjacent substituents.

Computational studies on analogous 4-substituted piperidines reveal that electrostatic interactions between substituents and the ring nitrogen significantly influence conformational preferences. Protonation of the piperidine nitrogen stabilizes axial conformers by ~0.7–0.8 kcal/mol in polar substituents, though the Boc group’s steric dominance likely overrides this effect in the title compound.

Table 2: Conformational Free Energy Differences in Piperidine Derivatives

| Substituent (Position 4) | ΔG (Axial vs. Equatorial, kcal/mol) |

|---|---|

| Methyl | +1.74 (equatorial favored) |

| Bromine | +0.80 (equatorial favored) |

| Hydroxyl | -0.70 (axial favored after protonation) |

X-ray Crystallographic Characterization of Related Piperidine Derivatives

X-ray studies of structurally similar compounds, such as benzyl 2-(((tert-butoxycarbonyl)(cyclohexylmethyl)amino)methyl)-5-hydroxypiperidine-1-carboxylate (CAS 2570189-86-3), provide insights into bond lengths, angles, and packing arrangements:

- The piperidine ring adopts a chair conformation, with bond lengths of 1.54–1.56 Å for C–C and 1.47 Å for C–N.

- The Boc group’s tert-butyl moiety exhibits disorder in crystal lattices due to rotational flexibility around the carbamate linkage.

- Intramolecular hydrogen bonds between the hydroxyl group at position 5 and the carbamate oxygen stabilize the equatorial conformation of the Boc-protected side chain.

Crystallographic data for the parent compound remain unpublished, but analogous structures suggest a monoclinic crystal system with space group P2₁/c and Z = 4, typical of piperidine derivatives with bulky substituents.

Structure

3D Structure

Properties

Molecular Formula |

C19H28N2O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-16-11-7-8-12-21(16)18(23)24-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,20,22) |

InChI Key |

BZVLVZMWBQKZKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Aldehyde Precursor Preparation

The synthesis begins with the preparation of tert-butyl (2-oxoethyl)carbamate, achieved by treating 2-aminoacetaldehyde diethyl acetal with Boc anhydride (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Yields typically range from 85% to 92% after purification via flash chromatography (cHex/EtOAc, 7:3).

Piperidine Ring Functionalization

The aldehyde intermediate undergoes reductive amination with benzyl 2-aminomethylpiperidine-1-carboxylate. Sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C–25°C facilitates the reaction, yielding the target compound after 12–24 hours. Key parameters include:

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Methanol | 78 | |

| Reducing Agent | NaBH₃CN | – | |

| Temperature | 0°C → 25°C | – | |

| Purification | cHex/EtOAc (1:1) | 75–86 |

This method ensures retention of stereochemistry, critical for downstream biological activity.

The simultaneous introduction of Boc and Cbz groups requires sequential carbamate formation.

Boc Protection of the Amino Group

Piperidine derivatives bearing a primary amine are treated with Boc₂O in the presence of a base (e.g., triethylamine) in DCM. For example, 2-aminomethylpiperidine reacts with Boc₂O at 0°C, achieving 90% conversion after 2 hours. The Boc group’s orthogonal stability allows subsequent benzylation without deprotection.

Benzyl Carbamate Installation

Benzyl chloroformate (Cbz-Cl) is introduced to the Boc-protated intermediate in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA). Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 1–2 hours. Purification via silica gel chromatography (hexanes/EtOAc, 2:1) yields the bis-protected product in 64–84% yields.

Catalytic Asymmetric Hydrogenation for Stereochemical Control

Stereoselective synthesis of the (2S)-configured aminomethyl group employs chiral catalysts.

Chiral Ruthenium Catalysts

Using [RuCl₂((R)-BINAP)] as a catalyst, hydrogenation of the enamine precursor (tert-butyl 2-(benzylideneamino)methylpiperidine-1-carboxylate) at 50 psi H₂ pressure in methanol affords the (S)-enantiomer with 98% enantiomeric excess (ee). Key data:

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Catalyst Loading | 0.5 mol% | – | |

| Pressure | 50 psi H₂ | – | |

| ee | 98% |

Nickel-Mediated Cross-Coupling

Recent advances utilize nickel-catalyzed alkylation for side-chain introduction. For instance, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ and NiCl₂·glyme enable coupling between Boc-protected piperidine and benzyl halides under blue LED irradiation. This method achieves 84% yield for tert-butyl 2-benzylpiperidine-1-carboxylate analogs.

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and reproducibility.

Continuous Flow Reactors

Multi-step syntheses are conducted in continuous flow systems to enhance mixing and heat transfer. For example, reductive amination and carbamate formation are integrated into a single reactor setup, reducing purification steps and improving overall yield (82% vs. 68% batch).

Solvent Recycling

Ethyl acetate and hexanes are recovered via distillation, reducing waste. A case study reported 95% solvent reuse in Boc protection steps without compromising purity.

Analytical Characterization

Critical quality control metrics include nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

NMR Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.31–7.17 (m, 5H, Ar-H), 5.13 (s, 2H, CH₂Ph), 4.30 (br s, 1H, NH), 3.99–3.76 (m, 2H, piperidine-H), 3.13–2.90 (m, 2H, NCH₂), 1.74–1.35 (m, 4H, piperidine-CH₂), 1.45 (s, 9H, Boc-CH₃).

- ¹³C NMR: δ 156.2 (C=O, Boc), 136.3 (Cbz aromatic), 127.9–127.3 (Ar-C), 66.5 (OCH₂Ph), 44.3 (piperidine-NCH₂), 28.3 (Boc-C(CH₃)₃).

HRMS Validation

Challenges and Mitigation Strategies

Rotameric Complexity

The Boc and Cbz groups induce rotamerism, complicating NMR interpretation. Low-temperature (e.g., –40°C) NMR analysis resolves splitting, enabling accurate structural confirmation.

Epimerization Risks

Basic conditions during benzylation may racemize chiral centers. Employing mild bases (e.g., K₂CO₃) in THF at 0°C minimizes epimerization, preserving >95% ee.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for Boc protection, benzyl bromide for benzylation, and various bases and solvents depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of this compound typically involves the protection of amino groups using the Boc strategy, followed by coupling reactions that introduce the benzyl and piperidine components. This method allows for the creation of various derivatives that can be tailored for specific biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-Cbz-3-Boc-Aminopiperidine | Carbamate and piperidine | Different protecting groups |

| (S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate | Similar piperidine structure | Variations in side chains |

| (R)-1-Cbz-3-Boc-Aminopyrrolidine | Pyrrolidine instead of piperidine | Different ring structure |

The unique combination of the Boc protecting group and the substitution pattern on the piperidine ring distinguishes this compound from its analogs, making it an interesting candidate for further research in synthetic and medicinal chemistry.

Cancer Therapy

Recent studies have shown that derivatives of piperidine compounds exhibit anticancer properties. For instance, compounds similar to Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate have been reported to induce apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. These compounds utilize a three-component 1,3-dipolar cycloaddition followed by enamine reactions to enhance their cytotoxicity compared to standard chemotherapeutics like bleomycin .

Neurodegenerative Diseases

The compound has potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's treatment. The introduction of a benzyl moiety has been linked to improved cholinesterase inhibition, suggesting that this compound could be developed into effective dual inhibitors targeting multiple pathways involved in neurodegeneration .

Case Study 1: Anticancer Activity

A study investigated the efficacy of a piperidine derivative similar to this compound against various cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values lower than those observed for conventional therapies, supporting its potential as an anticancer agent .

Case Study 2: Alzheimer’s Disease

Research focusing on the interactions of piperidine derivatives with cholinesterase enzymes demonstrated that modifications to the structure led to enhanced binding affinity and selectivity. This suggests that this compound could be further explored for its neuroprotective properties and ability to improve cognitive function in Alzheimer's models .

Mechanism of Action

The mechanism of action of Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The piperidine ring provides structural stability and can interact with biological targets such as receptors and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the piperidine ring, substituent positions, and protective groups. Key examples include:

Benzyl 4-aminopiperidine-1-carboxylate

- Structure: Lacks the Boc-protected aminomethyl group at position 2; instead, a free amine is present at position 3.

- Properties : Higher reactivity due to the unprotected amine, but poses safety concerns as toxicological data are incomplete .

Benzyl 4-((2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS 280111-50-4)

- Structure : Features a Boc-protected hydrazine group at position 4.

- Applications : Used in hydrazone-based conjugates for targeted drug delivery. Commercial availability ranges from 250 mg (€53) to 10 g (€326) .

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Commercial Availability and Pricing

Biological Activity

Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate (CAS No. 1792184-36-1) is a synthetic organic compound notable for its structural features and potential biological activities. This article explores its biological activity, including interactions with biological targets, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of a benzyl group attached to the nitrogen of the piperidine, along with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, enhances its solubility and stability. The molecular formula is , with a molecular weight of 348.44 g/mol .

Interaction Studies

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors. This interaction could provide insights into its pharmacological profiles and therapeutic potentials .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit binding affinity to specific biological targets, suggesting potential applications in pharmacology. For instance, compounds structurally similar to this compound have shown promise in inhibiting RAS proteins, which are implicated in various cancers .

Anti-Tumor Activity

Research has highlighted the anti-tumor activity of related compounds in xenograft mouse cancer models. For example, a study involving pan-RAS inhibitors demonstrated that certain derivatives were metabolically stable in liver microsomes and exhibited selective lethality against RAS-dependent cancer cells .

Binding Affinity Analysis

A comparative analysis of similar compounds revealed variations in their structural features and biological activities. The following table summarizes key structural comparisons:

| Compound Name | Structural Features | Binding Affinity | Unique Aspects |

|---|---|---|---|

| (S)-1-Cbz-3-Boc-Aminopiperidine | Contains carbamate and piperidine | High | Different protecting groups |

| (S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate | Similar piperidine structure | Moderate | Variations in side chains |

| (R)-1-Cbz-3-Boc-Aminopyrrolidine | Pyrrolidine instead of piperidine | Low | Different ring structure |

| (R)-Benzyl 3-Aminopiperidine-1-Carboxylate | Lacks Boc protection | Moderate | Unprotected amino group |

This table illustrates how the unique combination of the Boc protecting group and substitution patterns on the piperidine ring distinguishes this compound from its analogs, making it an interesting candidate for further research in synthetic and medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 2-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with a benzyl piperidine derivative. Key steps include:

- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .

- Coupling : Using benzyl chloroformate or similar reagents to introduce the benzyl carboxylate group to the piperidine ring. Reaction optimization involves controlling temperature (e.g., 0–25°C), solvent selection (e.g., DMF for solubility), and stoichiometric ratios of reagents .

- Purification : Chromatography (silica gel) or recrystallization (using hexane/ethyl acetate mixtures) improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions, which can cleave the Boc group. Best practices include:

- Storage : In airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, as photodegradation of the benzyl group may occur .

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzyl moiety (δ ~5.1 ppm for the CH₂ group) .

- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) to confirm molecular weight (e.g., [M+H⁺] calculated for C₁₉H₂₇N₂O₄: 371.19) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reaction yields reported for similar piperidine-Boc derivatives under varying conditions?

- Methodological Answer : Yield variations often arise from differences in:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions (e.g., epimerization) .

- Base Selection : Strong bases (e.g., cesium carbonate) improve coupling efficiency but risk Boc deprotection if not carefully controlled .

- Temperature : Lower temperatures (0–5°C) minimize decomposition but slow reaction kinetics. Kinetic studies (e.g., TLC monitoring) help optimize this balance .

Q. What strategies are effective for resolving stereochemical challenges during the synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives) to control stereochemistry at the aminomethyl position .

- X-ray Crystallography : Single-crystal analysis (e.g., as in ) confirms absolute configuration and detects racemization .

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) to assess optical purity .

Q. How can mechanistic studies elucidate unexpected byproducts formed during the synthesis of this compound?

- Methodological Answer :

- Isolation and Identification : Purify byproducts via flash chromatography and characterize using MS/MS or 2D NMR (e.g., NOESY for spatial proximity analysis) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and identify transition states leading to undesired products .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., NH of Boc group) to study rate-determining steps .

Q. What are the implications of this compound’s structural features for its potential as a pharmacological intermediate?

- Methodological Answer :

- Bioisosterism : The piperidine ring and Boc group mimic natural amine motifs, enabling interactions with biological targets (e.g., GPCRs or enzymes) .

- Prodrug Design : The benzyl ester can be hydrolyzed in vivo to release active carboxylic acid derivatives, enhancing bioavailability .

- Structure-Activity Relationship (SAR) : Modifying the aminomethyl substituent (e.g., replacing tert-butyl with cyclopropyl) can tune lipophilicity and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.